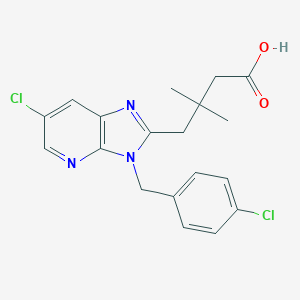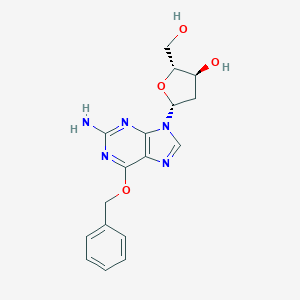
Mipitroban
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mipitroban involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and often customized based on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Mipitroban undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxidized form of this compound, while reduction may yield a reduced form. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Mipitroban has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Utilized in preclinical studies to explore its potential therapeutic effects and mechanisms of action.
Industry: Applied in the development of new materials and compounds with specific properties.
Mechanism of Action
Mipitroban exerts its effects by antagonizing thromboxane A2 and prostaglandin H2 receptors. This action inhibits the pathways mediated by these receptors, leading to various biological effects. The molecular targets of this compound include thromboxane A2 and prostaglandin H2 receptors, which are involved in processes such as platelet aggregation and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Mipitroban include:
Thromboxane A2 antagonists: These compounds share a similar mechanism of action by inhibiting thromboxane A2 receptors.
Prostaglandin H2 antagonists: These compounds inhibit prostaglandin H2 receptors and have similar biological effects.
Uniqueness of this compound
This compound is unique due to its dual antagonistic action on both thromboxane A2 and prostaglandin H2 receptors. This dual action makes it a valuable tool in research for studying the combined effects of these pathways .
Properties
CAS No. |
136122-46-8 |
|---|---|
Molecular Formula |
C19H19Cl2N3O2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
4-[6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C19H19Cl2N3O2/c1-19(2,9-17(25)26)8-16-23-15-7-14(21)10-22-18(15)24(16)11-12-3-5-13(20)6-4-12/h3-7,10H,8-9,11H2,1-2H3,(H,25,26) |
InChI Key |
NJDYXRUUHUXUDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Canonical SMILES |
CC(C)(CC1=NC2=C(N1CC3=CC=C(C=C3)Cl)N=CC(=C2)Cl)CC(=O)O |
Key on ui other cas no. |
136122-46-8 |
Synonyms |
4-(3-((4-chlorophenyl)methyl)-6-chloroimidazo(4,5-b)pyridin-2-yl)-3,3-dimethylbutanoic acid UP 116-77 UP-116-77 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B141482.png)





![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)


